A Technical Guide to the Synthesis of Mercury(II) Oxalate from Mercuric Nitrate
A Technical Guide to the Synthesis of Mercury(II) Oxalate from Mercuric Nitrate
This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of mercury(II) oxalate from mercuric nitrate. The document details the experimental protocol, relevant chemical data, and reaction pathways.
Overview
The synthesis of mercury(II) oxalate (HgC₂O₄) from mercuric nitrate (Hg(NO₃)₂) is primarily achieved through a precipitation reaction in an aqueous solution.[1] The low solubility of mercury(II) oxalate in water drives the reaction to completion, yielding the solid product.[1][2] Careful control of reaction conditions, particularly pH, is crucial to prevent the formation of impurities such as mercury(II) oxide or hydroxide.[1]
Physicochemical and Structural Data
A summary of the key quantitative data for mercury(II) oxalate is presented in the tables below.
Table 1: Physical and Chemical Properties of Mercury(II) Oxalate
| Property | Value | Source(s) |
| CAS Number | 3444-13-1 | [1][2] |
| Molecular Formula | C₂HgO₄ | [2][3] |
| Molecular Weight | ~288.61 g/mol | [1][2][3][4] |
| Melting Point | ~165°C (Decomposes) | [1][2][5] |
| Water Solubility | 0.0107 g / 100 g H₂O (at 20°C) | [2][5] |
| Appearance | White crystalline solid | [6] |
Table 2: Crystallographic Data for Anhydrous Mercury(II) Oxalate
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
| Unit Cell Parameters | a = 5.033 Å, b = 5.237 Å, c = 6.453 Å | [1] |
| β = 108.74° | [1] | |
| Unit Cell Volume | 160.19 ų | [1] |
| Coordination Geometry | Distorted cube (8-coordinate) | [1][7] |
Experimental Protocol: Precipitation Synthesis
This section details the methodology for the synthesis of mercury(II) oxalate via precipitation from mercuric nitrate and a soluble oxalate source.
Materials:
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Mercury(II) nitrate (Hg(NO₃)₂)
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Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
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Nitric acid (HNO₃) (for pH adjustment)
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Deionized water
Procedure:
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Preparation of Mercuric Nitrate Solution:
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Preparation of Oxalate Solution:
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Separately, prepare a stoichiometric equivalent solution of oxalic acid or sodium oxalate in deionized water.
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-
Precipitation:
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Slowly add the oxalate solution to the stirred mercuric nitrate solution.
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A white precipitate of mercury(II) oxalate will form immediately due to its low solubility.
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It is critical to maintain an acidic pH, optimally between 3 and 5, during the reaction to prevent the co-precipitation of mercury(II) hydroxide or oxide.[1]
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-
Isolation and Purification:
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Allow the precipitate to settle.
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Isolate the solid product by filtration.
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Thoroughly wash the precipitate with deionized water to remove any soluble byproducts and adsorbed nitric acid.[1]
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Dry the purified mercury(II) oxalate in a desiccator over a drying agent. Do not heat above 100°C, as the compound begins to decompose around 165°C.[1][10]
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Reaction Pathway and Logic
The synthesis is a straightforward precipitation reaction. The choice of a soluble mercury(II) salt, such as mercuric nitrate, and a source of oxalate ions is fundamental to the process.[1] The overall reaction is:
Hg(NO₃)₂(aq) + H₂C₂O₄(aq) → HgC₂O₄(s) + 2 HNO₃(aq)
The reaction is driven to completion by the formation of the highly insoluble mercury(II) oxalate precipitate.[1] The mechanism may involve the formation of intermediate mercury-oxalate complexes in solution before the final neutral compound precipitates.[1]
Caption: Reaction scheme for mercury(II) oxalate synthesis.
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is outlined in the diagram below.
Caption: Workflow for the synthesis of mercury(II) oxalate.
Characterization
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Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the synthesized mercury(II) oxalate. The compound typically decomposes around 165°C, with a theoretical mass loss of 100% as all decomposition products (metallic mercury and carbon dioxide) are volatile.[1]
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Infrared Spectroscopy (IR): IR spectroscopy can be used to confirm the presence of the oxalate ligand in the final product.[3]
Safety Considerations
Mercury(II) nitrate and mercury(II) oxalate are highly toxic compounds.[6][9] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
References
- 1. Mercury(II) oxalate | 3444-13-1 | Benchchem [benchchem.com]
- 2. MERCURIC OXALATE|lookchem [lookchem.com]
- 3. Mercuric oxalate [webbook.nist.gov]
- 4. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3444-13-1 CAS MSDS (MERCURIC OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inorganic chemistry - Obtaining mercury from mercury(II) nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. safrole.com [safrole.com]
- 10. ajsonline.org [ajsonline.org]
